Dihydropanaxacol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

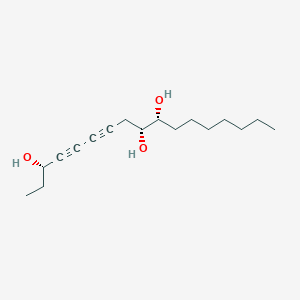

(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol is a naturally occurring compound found in certain plants, such as Panax ginseng. It is known for its unique structure, which includes three hydroxyl groups and two triple bonds. This compound has attracted significant attention due to its potential biological activities and applications in various fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol can be achieved through chemoenzymatic asymmetric total synthesis. This method involves the use of an enantioconvergent enzyme-triggered cascade reaction, which allows for the production of both (3R,9R,10R)- and (3S,9R,10R)-isomers from Panax ginseng .

Industrial Production Methods

Industrial production of (3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol is not well-documented, but it is likely that similar chemoenzymatic methods could be scaled up for commercial purposes. The use of biocatalysts and optimized reaction conditions would be essential for efficient large-scale production.

化学反応の分析

Types of Reactions

(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The triple bonds can be reduced to form alkenes or alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or alkylated derivatives.

科学的研究の応用

Hair Growth Stimulation

Dihydropanaxacol has been identified as a compound that may enhance hair growth by inhibiting neurotrophin receptor interactions. Specifically, it shows mild inhibition of brain-derived neurotrophic factor (BDNF) binding to its receptor TrkB and strong inhibition of β-nerve growth factor (BNGF) binding to p75 neurotrophin receptor (p75NTR). These interactions are crucial during the hair cycle, particularly in prolonging the anagen (growth) phase by upregulating TGFβ levels, which is vital for hair follicle elongation .

Table 1: Effects of this compound on Hair Growth

| Study | Effect Observed | Mechanism |

|---|---|---|

| Study A | Prolonged anagen phase | Inhibition of BDNF and BNGF binding |

| Study B | Increased dermal papilla cell proliferation | Upregulation of β-catenin via Wnt pathway |

Anticancer Properties

This compound exhibits cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent. In particular, studies have shown that polyacetylenes like this compound can inhibit the growth of melanoma and hepatocarcinoma cell lines through mechanisms involving cell cycle regulation and apoptosis induction .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| SK-MEL-1 | 10 | Induces G1 phase arrest |

| HepG2 | 12.9 | Induces apoptosis |

| Jurkat (T-cells) | 40 | Induces apoptosis |

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It can modulate inflammatory pathways, potentially providing therapeutic benefits for conditions characterized by chronic inflammation. Its ability to interact with various signaling pathways makes it a promising candidate in the development of anti-inflammatory agents .

Mechanistic Insights and Future Directions

The mechanistic understanding of this compound's effects is still evolving. Current research focuses on elucidating the specific pathways involved in its bioactivity, including:

- Wnt/β-catenin Pathway : Critical for hair follicle development and proliferation.

- Neurotrophin Signaling : Implicated in both hair growth regulation and cancer progression.

Future studies should aim to clarify these mechanisms through advanced techniques such as molecular docking studies and high-resolution mass spectrometry to profile metabolites and their interactions .

作用機序

The mechanism of action of (3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol involves its interaction with specific molecular targets and pathways. It has been shown to interact with aldo-keto reductase family members, such as AKR1B1, AKR1C1, and AKR1C2 . These interactions can modulate various cellular processes, including the reduction of reactive oxygen species and the regulation of metabolic pathways.

類似化合物との比較

Similar Compounds

(3R,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol: An enantiomer of the compound with similar properties but different stereochemistry.

Falcarinol: A related compound found in carrots and other plants, known for its anti-cancer properties.

Panaxytriol: Another compound from Panax ginseng with similar structure and biological activities.

Uniqueness

(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol is unique due to its specific stereochemistry and the presence of both hydroxyl groups and triple bonds

特性

CAS番号 |

124989-71-5 |

|---|---|

分子式 |

C17H28O3 |

分子量 |

280.4 g/mol |

IUPAC名 |

(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol |

InChI |

InChI=1S/C17H28O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h15-20H,3-7,10,13-14H2,1-2H3/t15-,16+,17+/m0/s1 |

InChIキー |

ZEWGSHDZCDJZJF-GVDBMIGSSA-N |

SMILES |

CCCCCCCC(C(CC#CC#CC(CC)O)O)O |

異性体SMILES |

CCCCCCC[C@H]([C@@H](CC#CC#C[C@H](CC)O)O)O |

正規SMILES |

CCCCCCCC(C(CC#CC#CC(CC)O)O)O |

Key on ui other cas no. |

124989-71-5 |

同義語 |

dihydropanaxacol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。